molecular formula C13H16O4 B13597901 1,3-Dimethyl2-(2-phenylethyl)propanedioate

1,3-Dimethyl2-(2-phenylethyl)propanedioate

Cat. No.: B13597901
M. Wt: 236.26 g/mol
InChI Key: KYTXLTMZYOTSDM-UHFFFAOYSA-N
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Description

1,3-Dimethyl2-(2-phenylethyl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound is characterized by its ester functional groups and a phenylethyl substituent. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl2-(2-phenylethyl)propanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethyl alcohol with 1,3-dimethylpropanedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl2-(2-phenylethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl2-(2-phenylethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl2-(2-phenylethyl)propanedioate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The phenylethyl group can also participate in hydrophobic interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpropanedioic acid: Lacks the phenylethyl substituent, making it less hydrophobic.

    2-Phenylethyl acetate: Contains a similar phenylethyl group but has different ester functional groups.

    1,3-Dimethyl2-(2-phenylethyl)butanedioate: Has an additional carbon in the backbone, altering its chemical properties.

Uniqueness

1,3-Dimethyl2-(2-phenylethyl)propanedioate is unique due to its specific combination of ester functional groups and a phenylethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl 2-(2-phenylethyl)propanedioate

InChI

InChI=1S/C13H16O4/c1-16-12(14)11(13(15)17-2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

KYTXLTMZYOTSDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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